(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Description
The compound "(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one" is a structurally complex molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, linked via a piperazine bridge to an α,β-unsaturated ketone (enone) system terminating in a pyridinyl group. The enone group may contribute to electrophilic reactivity, enabling interactions with biological nucleophiles such as cysteine residues in proteins .
Properties
IUPAC Name |
(E)-3-pyridin-3-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c27-18(6-3-15-2-1-7-19-12-15)25-10-8-24(9-11-25)16-4-5-17(23-22-16)26-14-20-13-21-26/h1-7,12-14H,8-11H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQQYGXYZGYJF-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)/C=C/C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a complex organic molecule that exhibits notable biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Structural Overview
The compound features multiple heterocyclic rings, including a triazole and a pyridazine , which are known for their diverse pharmacological properties. Its molecular formula is , with a molecular weight of approximately 376.384 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, related triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays using the MTT method revealed that certain analogues of triazole derivatives exhibited IC50 values as low as 0.99 μM against the BT-474 breast cancer cell line, indicating potent anticancer activity .
Mechanism of Action:
The proposed mechanism involves:
- Induction of Apoptosis: Flow cytometric analysis showed that these compounds lead to cell cycle arrest at the sub-G1 and G2/M phases, facilitating apoptosis in cancer cells .
- Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
Antimicrobial Activity
The triazole moiety is also recognized for its antimicrobial properties. Research indicates that compounds containing triazole structures exhibit moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus fumigatus .
Minimum Inhibitory Concentration (MIC):
For example, certain triazole derivatives have shown MIC values below 25 μg/mL against specific fungal strains, demonstrating their potential as antifungal agents .
Case Study 1: Triazole Derivatives in Cancer Treatment
A study investigated a library of triazole-based compounds where one particular derivative exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized various assays including:
- MTT Assay: To measure cell viability.
- Clonogenic Assay: To assess the ability of cells to form colonies post-treatment.
Results indicated that the compound could effectively inhibit colony formation in a concentration-dependent manner, supporting its potential application in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, derivatives of the target compound were tested against a panel of pathogens. The results demonstrated that several compounds exhibited promising antibacterial and antifungal activities with MIC values comparable to existing treatments .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit substantial antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been reported to possess antifungal and antibacterial activities, making them suitable candidates for drug development against various pathogens .
Case Study:
A study evaluated several triazole derivatives for their antibacterial efficacy against strains of Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting the potential of triazole-based compounds in treating bacterial infections .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Recent studies have focused on synthesizing and testing similar triazole-containing compounds for their cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies on analogous triazole derivatives showed promising results against breast cancer cell lines (BT-474 and MCF-7), with IC50 values indicating effective cytotoxicity. The mechanism of action was linked to apoptosis induction and tubulin polymerization inhibition .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The pyridazine core in the target compound distinguishes it from analogs like "(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one" (), which substitutes pyridazine with pyrimidine. Pyridazine’s electron-deficient nature and hydrogen-bonding capacity may enhance binding affinity compared to pyrimidine, though this requires experimental validation .
Substituent Effects
- Triazole vs. Other Heterocycles: The 1,2,4-triazole group in the target compound contrasts with pyrazole derivatives, such as "(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one" ().
- Aromatic Terminal Groups : The pyridin-3-yl terminal group in the target compound differs from chlorophenyl or methoxyphenyl groups in analogs. Pyridine’s basic nitrogen may enhance solubility and influence target selectivity compared to lipophilic chlorophenyl groups .
Bioactivity Hypotheses
While direct bioactivity data are unavailable, highlights that triazole-containing plant-derived compounds exhibit antimicrobial and insecticidal properties. The target compound’s enone system could mimic bioactive α,β-unsaturated carbonyls found in natural products, which often disrupt cellular redox balance .
Research Findings and Comparative Analysis
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Heterocycle Impact : Pyridazine’s electron deficiency may favor interactions with ATP-binding pockets in kinases, whereas pyrimidine analogs () might exhibit broader antifungal activity due to increased lipophilicity .
Substituent Influence : Chlorophenyl groups () enhance membrane permeability but may reduce solubility. The pyridinyl group in the target compound could balance solubility and target engagement .
Synthetic Feasibility: Piperazine-linked enones are synthetically accessible via Michael addition or condensation reactions, as inferred from methods in and .
Limitations and Contradictions
- Bioactivity Data Gaps: No direct evidence confirms the target compound’s biological activity.
- Contradictory Substituent Effects : While chlorophenyl groups in and enhance cytotoxicity, they may also increase off-target effects compared to pyridinyl .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one?
- Methodological Answer : The core structure is typically synthesized via Claisen-Schmidt condensation to form the enone linker, followed by functionalization of the pyridazine ring with 1H-1,2,4-triazole via nucleophilic substitution. Piperazine incorporation often involves Buchwald-Hartwig amination or SNAr reactions under inert conditions. Hydrazine hydrate is used to stabilize intermediates, as seen in analogous pyrazoline syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the enone linker (δ 6.5–8.5 ppm for α,β-unsaturated ketones) and aromatic systems (pyridazine, triazole, pyridine).
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1650–1700 cm⁻¹) and triazole C=N stretches (~1500 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the labile enone moiety .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Screen for kinase inhibition (via ATP-binding assays) due to the triazole-pyridazine scaffold’s affinity for ATP pockets. Use molecular docking to prioritize targets (e.g., EGFR, VEGFR). For anti-inflammatory activity, measure COX-2 inhibition in vitro, referencing protocols for structurally related pyrazolines .
Advanced Research Questions
Q. How can synthetic yield be optimized for the triazole-pyridazine moiety amid steric hindrance?
- Methodological Answer :
- Use microwave-assisted synthesis to enhance reaction kinetics for triazole cyclization.
- Introduce bulky directing groups (e.g., tert-butyl) temporarily to control regioselectivity, followed by deprotection.
- Optimize solvent polarity (e.g., DMF/EtOH mixtures) to stabilize intermediates, as demonstrated in triazenylpyrazole hybrid syntheses .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Perform QSAR studies to correlate electronic effects (e.g., Hammett σ values) of substituents on the pyridin-3-yl group with activity.
- Validate discrepancies using crystallography (e.g., ligand-protein co-crystals) to identify binding mode variations. For example, electron-withdrawing groups on pyridazine enhance kinase inhibition but reduce solubility .
Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability of the enone linker in aqueous media.
- Docking Studies : Use AutoDock Vina to assess binding poses in kinase active sites, prioritizing residues within 4 Å of the triazole ring .
Q. How to validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC.
- Identify hydrolytic cleavage points (e.g., enone linker) using LC-MS. Stabilize via prodrug strategies (e.g., esterification of the ketone group) .
Data Contradiction Analysis
Q. Conflicting reports on the role of the piperazine ring in bioavailability: How to reconcile these findings?
- Methodological Answer :
- LogP Measurements : Compare lipophilicity of piperazine-containing analogs vs. non-piperazine derivatives. Piperazine increases solubility via hydrogen bonding but may reduce membrane permeability.
- Permeability Assays : Use Caco-2 cell monolayers to assess passive diffusion. If low, modify the piperazine with methyl/pyrimidinyl groups to balance hydrophilicity, as seen in related benzothiazol-3-one derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
